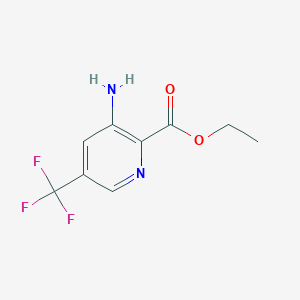

Ethyl 3-amino-5-(trifluoromethyl)picolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-amino-5-(trifluoromethyl)picolinate is a compound that is part of a broader class of trifluoromethylated amino compounds. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group imparts unique electronic and steric properties to molecules, which can be leveraged to create compounds with desirable physical, chemical, and biological characteristics.

Synthesis Analysis

The synthesis of trifluoromethylated amino compounds, such as ethyl 3-amino-5-(trifluoromethyl)picolinate, can be achieved using trifluoroacetaldehyde as a starting material. Trifluoroacetaldehyde is a versatile industrial bulk material that can be converted into various trifluoroethylamino derivatives through reductive amination reactions. These reactions typically involve the formation of N,O-acetal intermediates, which are then reduced to afford the target compounds in moderate to good yields .

Molecular Structure Analysis

While the specific molecular structure analysis of ethyl 3-amino-5-(trifluoromethyl)picolinate is not detailed in the provided papers, related compounds such as ethyl picolinate have been studied. Ethyl picolinate can form complexes with divalent metals, acting as a bidentate ligand coordinating through ring nitrogen and carbonyl oxygen. These complexes can have distorted octahedral or tetrahedral structures depending on the metal and the accompanying anions .

Chemical Reactions Analysis

The chemical reactivity of ethyl 3-amino-5-(trifluoromethyl)picolinate is not explicitly discussed in the provided papers. However, the reactivity of similar trifluoromethylated compounds has been explored. For instance, ethyl 4-(4-nitrophenoxy) picolinate, a related compound, can be synthesized through a series of reactions starting from 2-picolinic acid, indicating that picolinate derivatives can undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-amino-5-(trifluoromethyl)picolinate are not directly reported in the provided papers. However, the presence of the trifluoromethyl group is known to influence the acidity, lipophilicity, and metabolic stability of compounds. Trifluoromethylated compounds often exhibit increased lipophilicity and metabolic resistance, making them attractive candidates for drug development .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmacological Research

Ethyl 3-amino-5-(trifluoromethyl)picolinate is involved in the synthesis of various chemical compounds with potential pharmacological applications. For instance, it has been used in the synthesis of novel 6-(trifluoromethyl)cytosines and uracils, which are significant in nucleic acid chemistry (Lutz & Hensen, 1972). Furthermore, it has been employed in the creation of optically pure α-amino acid functionalized quinolone derivatives, showing antibacterial activity (Lingaiah et al., 2012).

Antituberculosis Activity

Research has demonstrated the use of Ethyl 3-amino-5-(trifluoromethyl)picolinate in synthesizing compounds with antituberculosis activity. For example, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, synthesized using Ethyl 3-amino-5-(trifluoromethyl)picolinate, have shown moderate to good antituberculosis activity (Jadhav et al., 2016).

Chemical Synthesis Methodologies

The compound is also instrumental in developing novel synthesis methodologies. A study describes a safe synthesis approach for Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, showcasing the versatility of Ethyl 3-amino-5-(trifluoromethyl)picolinate in synthetic chemistry (Zaragoza & Gantenbein, 2017).

Theoretical Studies in Organic Chemistry

Additionally, theoretical studies have been conducted to understand the gas-phase decomposition of neutral α-amino acid ethyl esters, including Ethyl 3-amino-5-(trifluoromethyl)picolinate, providing insights into their chemical behavior (Notario et al., 2003).

Bioanalytical Applications

Ethyl 3-amino-5-(trifluoromethyl)picolinate has also been used in bioanalytical methods. For instance, picolinamidination of amino groups in peptides, using derivatives of Ethyl 3-amino-5-(trifluoromethyl)picolinate, enhances the matrix-assisted laser desorption/ionization (MALDI) signal, aiding in protein identification (Kim et al., 2008).

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-6(13)3-5(4-14-7)9(10,11)12/h3-4H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINXYOJBEFIJRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-5-(trifluoromethyl)picolinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)